(R)-5-METHYLHYDANTOIN (R)-5-METHYLHYDANTOIN (5R)-5-methylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Brand Name: Vulcanchem
CAS No.: 55147-68-7
VCID: VC20756519
InChI: InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1
SMILES: CC1C(=O)NC(=O)N1
Molecular Formula: C4H6N2O2
Molecular Weight: 114.10 g/mol

(R)-5-METHYLHYDANTOIN

CAS No.: 55147-68-7

Cat. No.: VC20756519

Molecular Formula: C4H6N2O2

Molecular Weight: 114.10 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-METHYLHYDANTOIN - 55147-68-7

CAS No. 55147-68-7
Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
IUPAC Name (5R)-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1
Standard InChI Key VMAQYKGITHDWKL-UWTATZPHSA-N
Isomeric SMILES C[C@@H]1C(=O)NC(=O)N1
SMILES CC1C(=O)NC(=O)N1
Canonical SMILES CC1C(=O)NC(=O)N1

(R)-5-Methylhydantoin, also known as (R)-(+)-5-methylimidazolidine-2,4-dione, is a chiral compound belonging to the hydantoin family. Its molecular formula is C4H6N2O2C_4H_6N_2O_2
, and it has a molecular weight of approximately 114.1 g/mol. This compound is characterized by a five-membered ring structure containing nitrogen and carbon atoms, making it significant in various chemical and pharmaceutical applications.

Synthesis of (R)-5-Methylhydantoin

(R)-5-Methylhydantoin can be synthesized through various methods, including the reaction of hydantoin derivatives with methylating agents or through enzymatic processes. The synthesis often involves controlling the stereochemistry to ensure the production of the desired (R) form.

Enzymatic Synthesis

Enzymatic methods have been explored for producing (R)-5-Methylhydantoin due to their specificity and mild reaction conditions. These methods typically utilize enzymes such as hydantoinase, which catalyzes the conversion of hydantoins into their respective amino acids.

Biological Activity

(R)-5-Methylhydantoin has been studied for its potential biological activities, particularly in relation to metabolic pathways in mammals. Research indicates that it may serve as a metabolite in various biochemical processes.

Metabolism Studies

Studies have shown that (R)-5-Methylhydantoin can be formed from tocainide in vivo, highlighting its role as a metabolite in rat models . This suggests potential implications for drug metabolism and pharmacokinetics.

Pharmaceutical Applications

(R)-5-Methylhydantoin is significant in pharmaceutical chemistry due to its utility in synthesizing various bioactive compounds, including anticonvulsants and other therapeutic agents.

Chemical Reactions

The compound is utilized as a reactant in several chemical reactions, including:

  • Preparation of N-chlorohydantoin

  • Mitsunobu reactions

  • Conversion processes involving Pseudomonas putida strains for amino acid production

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